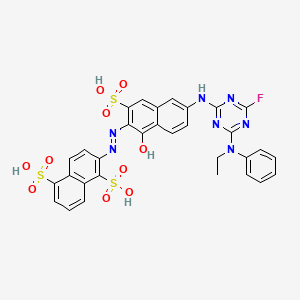

2-((6-((4-(Ethylphenylamino)-6-fluoro-1,3,5-triazin-2-yl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)naphthalene-1,5-disulphonic acid

Description

EINECS 298-188-4, also known as Poloxamer 188, is a nonionic block linear copolymer. It is composed of two hydrophilic side-chains attached to a hydrophobic center core. This compound exhibits rheologic, anti-thrombotic, anti-inflammatory, and cytoprotective activities in various tissue injury models .

Properties

CAS No. |

93778-51-9 |

|---|---|

Molecular Formula |

C31H24FN7O10S3 |

Molecular Weight |

769.8 g/mol |

IUPAC Name |

2-[[6-[[4-(N-ethylanilino)-6-fluoro-1,3,5-triazin-2-yl]amino]-1-hydroxy-3-sulfonaphthalen-2-yl]diazenyl]naphthalene-1,5-disulfonic acid |

InChI |

InChI=1S/C31H24FN7O10S3/c1-2-39(19-7-4-3-5-8-19)31-35-29(32)34-30(36-31)33-18-11-12-20-17(15-18)16-25(51(44,45)46)26(27(20)40)38-37-23-14-13-21-22(28(23)52(47,48)49)9-6-10-24(21)50(41,42)43/h3-16,40H,2H2,1H3,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,33,34,35,36) |

InChI Key |

QKYFSRKMWXEBDB-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1=CC=CC=C1)C2=NC(=NC(=N2)NC3=CC4=CC(=C(C(=C4C=C3)O)N=NC5=C(C6=C(C=C5)C(=CC=C6)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Poloxamer 188 is synthesized through the polymerization of ethylene oxide and propylene oxide. The reaction conditions typically involve the use of a base catalyst and controlled temperature to achieve the desired molecular weight and block structure. Industrial production methods often employ continuous reactors to ensure consistent quality and scalability .

Chemical Reactions Analysis

Poloxamer 188 undergoes various chemical reactions, including:

Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions are less common but can be induced using reducing agents.

Substitution: Poloxamer 188 can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Poloxamer 188 has a wide range of scientific research applications:

Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.

Biology: Poloxamer 188 is employed in cell culture media to enhance cell viability and growth.

Medicine: It is used in drug delivery systems to improve the solubility and bioavailability of pharmaceuticals.

Mechanism of Action

The mechanism of action of Poloxamer 188 involves its incorporation into the phospholipid bilayer of cell membranes. This incorporation helps to stabilize and reseal damaged cell membranes, thereby protecting cells from oxidative stress and inflammation. The molecular targets include the cell membrane phospholipids, and the pathways involved are related to membrane stabilization and cytoprotection .

Comparison with Similar Compounds

Poloxamer 188 can be compared with other similar compounds such as:

Poloxamer 407: Similar in structure but with different molecular weight and hydrophilic-lipophilic balance.

Poloxamer 338: Another variant with distinct properties and applications.

Poloxamer 188 is unique due to its specific molecular weight and block structure, which confer its particular rheologic and cytoprotective properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.